1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole
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Overview
Description
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the core indole structure. The tert-butyl group and methoxy group are introduced through specific chemical reactions, often involving the use of reagents such as tert-butyl chloride and methanol under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, possibly acting as a precursor for drug development.
Industry: Its unique properties may be exploited in the manufacturing of advanced materials or as an intermediate in chemical processes.
Mechanism of Action
The mechanism by which 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
3-tert-butyl-4-methoxybenzenesulfonyl chloride
4-tert-butylbenzenesulfonyl chloride
1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole
Uniqueness: 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole stands out due to its specific structural features, such as the presence of the tert-butyl group and the methoxy group, which can influence its reactivity and biological activity.
This compound's unique properties and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing research and industrial processes.
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-19(2,3)16-13-15(9-10-18(16)23-4)24(21,22)20-12-11-14-7-5-6-8-17(14)20/h5-10,13H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYPGVURQSFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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